2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid
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Overview
Description
2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolo-pyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF (dimethylformamide) to form the triazolo-pyrazine core . The resulting intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically yield various substituted triazolo-pyrazine derivatives .
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Studied for its DNA intercalation properties and anticancer activities.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity.
Uniqueness
2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid is unique due to its dual kinase inhibition properties, particularly its ability to inhibit both c-Met and VEGFR-2. This dual inhibition makes it a promising candidate for the development of new anticancer therapies .
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6N4O2/c12-7(13)3-5-9-10-6-4-8-1-2-11(5)6/h1-2,4H,3H2,(H,12,13) |
InChI Key |
IIVDZKLWNGUNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2CC(=O)O)C=N1 |
Origin of Product |
United States |
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